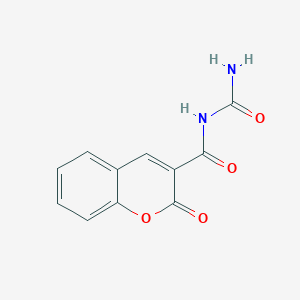

3-Allophanoylcoumarin

Beschreibung

3-Allophanoylcoumarin is a coumarin derivative characterized by an allophanoyl group (-NH-C(O)-NH-C(O)-) attached at the C3 position of the coumarin scaffold. Instead, the available data focus on structurally analogous compounds such as 3-arylcoumarins, 3-phenylcoumarins, and 3-acetylcoumarins. The following sections will compare these related compounds in detail.

Eigenschaften

Molekularformel |

C11H8N2O4 |

|---|---|

Molekulargewicht |

232.19 g/mol |

IUPAC-Name |

N-carbamoyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C11H8N2O4/c12-11(16)13-9(14)7-5-6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,14,16) |

InChI-Schlüssel |

LPFVRLBVIJOWBJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.2.1. Antioxidant Activity

Comparative DPPH radical scavenging assays highlight differences in antioxidant potency:

Key Insight : 3-Arylcoumarins with electron-donating substituents (e.g., methoxy or hydroxyl groups) show superior antioxidant activity compared to 4-substituted analogues .

2.2.2. Enzyme Inhibition

3-Phenylcoumarins are potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases:

| Compound | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) | Reference(s) |

|---|---|---|---|

| 3-Phenylcoumarin | 8.2–15.3 | >100 | |

| 7,8-Dihydroxy-3-phenylcoumarin | 3.9 | >500 | |

| 3-Arylcoumarin | 20.1–85.4 | 10–50 |

Key Insight : Hydroxylation at the C7/C8 positions of 3-phenylcoumarins significantly enhances MAO-B inhibition and selectivity .

2.2.3. Anti-Inflammatory Activity

3-Arylcoumarins inhibit pro-inflammatory enzymes like lipoxygenase (LOX):

| Compound | LOX IC50 (μM) | Key Structural Feature | Reference(s) |

|---|---|---|---|

| 3-(4′-Methoxyphenyl)coumarin | 2.3 | Methoxy group at C4′ | |

| 3-(3′-Bromophenyl)coumarin | 5.8 | Bromine enhances lipophilicity |

Key Insight : Substituents that increase lipophilicity (e.g., bromine) or electron density (e.g., methoxy) improve anti-inflammatory efficacy .

Structure-Activity Relationships (SAR)

- Substituent Position : C3-substituted coumarins generally outperform C4 analogues in biological activity due to optimal binding to enzyme active sites .

- Electron-Donating Groups : Methoxy (-OCH3) and hydroxyl (-OH) groups at the aryl ring enhance antioxidant and MAO-B inhibitory activity .

- Steric Effects : Bulky substituents at C3 reduce activity in congested binding pockets (e.g., acetyl vs. phenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.